

Introduction: Understanding the Reactive Nature of N-Chloromethyl-benzothiazole-2-thione

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Compound of Interest

Compound Name: *N-Chloromethyl-benzothiazole-2-thione*

CAS No.: 41526-42-5

Cat. No.: B1597425

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N-Chloromethyl-benzothiazole-2-thione (N-CMBT), identified by CAS Number 41526-42-5, is a heterocyclic compound featuring a benzothiazole core functionalized with a reactive chloromethyl group at the nitrogen atom.^{[1][2]} Its chemical formula is $C_8H_6ClNS_2$ with a molecular weight of approximately 215.71 g/mol.^[2] This molecule is of significant interest to researchers, particularly in proteomics and medicinal chemistry, due to its role as an efficient alkylating agent. It exhibits high specificity for thiol groups, such as those on cysteine residues in proteins, making it a valuable tool for applications like improving protein stability for mass spectrometry analysis.^[1]

However, the very feature that makes N-CMBT a potent reagent—the electrophilic chloromethyl group—also renders it susceptible to degradation.^[1] Its utility in any experimental or developmental context is fundamentally dependent on a thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize, handle, and deploy N-CMBT effectively. We will delve into the causality behind experimental choices, providing self-validating protocols to ensure the integrity of your research.

Part 1: Physicochemical Properties and Solubility Profile

The solubility of N-CMBT is governed by the interplay of its structural components: the relatively nonpolar bicyclic benzothiazole ring system and the polar, reactive N-chloromethylthione moiety. The benzothiazole-2-thione portion of the molecule can exist in tautomeric equilibrium with its corresponding thiol form, which can influence its reactivity and physical properties.^[1] While extensive quantitative solubility data for N-CMBT is not widely published, we can infer its likely behavior from structurally related compounds, such as 2-mercaptobenzothiazole (MBT), and design robust experimental protocols for its determination.^[3]^[4]

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a diverse set of solvents must be evaluated. The choice of solvents is critical and should be based on polarity and the potential for specific interactions:

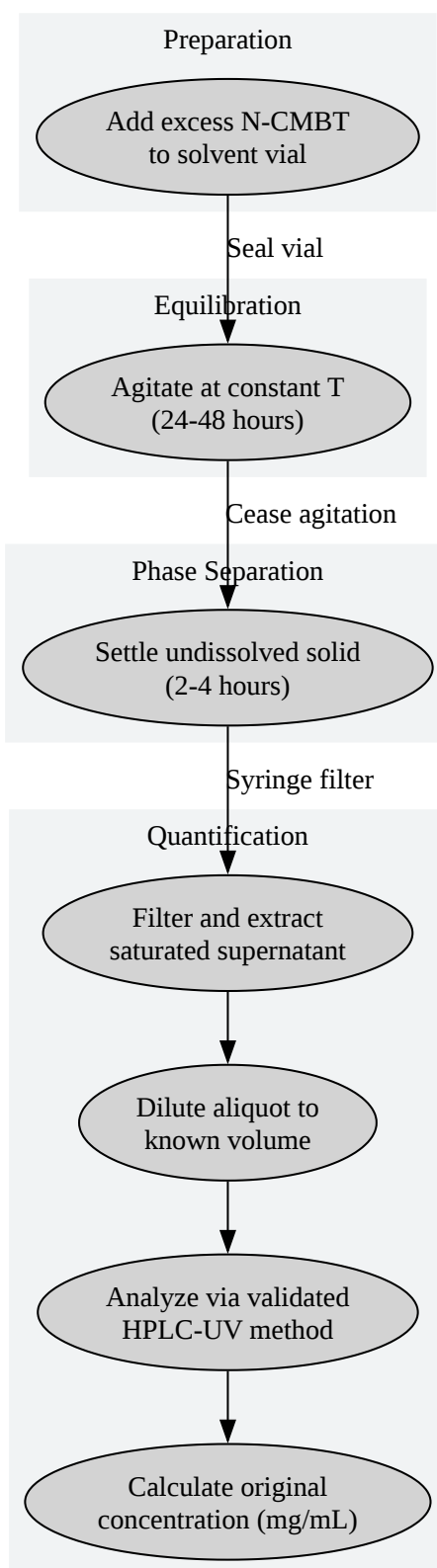
- **Polar Protic Solvents** (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are likely to solvate the thione group. However, their nucleophilic nature poses a significant risk of solvolysis, where the solvent molecule attacks the electrophilic chloromethyl group, leading to degradation.
- **Polar Aprotic Solvents** (e.g., Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM)): These solvents possess high dielectric constants and can dissolve polar compounds without the risk of donating a proton. They are often good candidates for dissolving N-CMBT while minimizing degradation, making them suitable for reaction media and stock solution preparation.^[1]
- **Non-Polar Solvents** (e.g., Hexane, Toluene): Due to the large, aromatic benzothiazole core, some solubility might be observed, but it is generally expected to be limited in highly non-polar solvents.^[3]

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[3] This protocol ensures that the solvent is saturated with the solute, providing a reliable quantitative measurement.

Methodology:

- **Preparation:** Add an excess amount of N-CMBT solid to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure saturation.
- **Equilibration:** Seal the vials tightly and place them in a thermostatically controlled shaker or agitator at a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (a minimum of 24-48 hours is recommended).[3]
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 2-4 hours. This allows the excess, undissolved solid to settle, leaving a saturated supernatant.
- **Sample Extraction:** Carefully withdraw a precise aliquot of the clear supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
- **Quantification:** Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of a pre-validated analytical method, such as HPLC-UV (see Part 3).
- **Calculation:** Determine the concentration of N-CMBT in the diluted sample and back-calculate to find the solubility in the original solvent, typically expressed in mg/mL or mol/L.



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Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Solubility Profile of N-CMBT

The following table should be used to summarize the experimentally determined solubility data.

| Solvent Class | Solvent | Polarity Index | Expected Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
|-------------------|-----------------|-------------------------------|---------------------------------------|---|
| Polar Protic | Methanol | 5.1 | Moderate to High (Risk of Solvolysis) | [Experimental Data] |
| Ethanol | 4.3 | Moderate (Risk of Solvolysis) | [Experimental Data] | |
| Polar Aprotic | Dichloromethane | 3.1 | High | [Experimental Data] |
| Acetonitrile | 5.8 | Moderate to High | [Experimental Data] | |
| Dimethylformamide | 6.4 | High | [Experimental Data] | |
| Non-Polar | Toluene | 2.4 | Low to Moderate | [Experimental Data] |
| n-Hexane | 0.1 | Very Low | [Experimental Data] | |

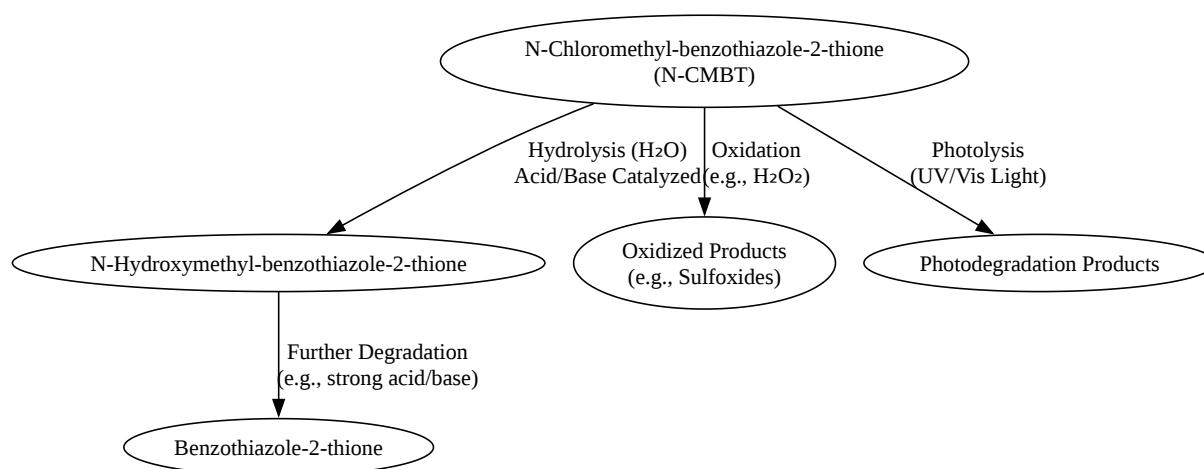
Part 2: Chemical Stability and Degradation Pathway Analysis

For a reactive molecule like N-CMBT, a comprehensive stability assessment is paramount. Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish degradation pathways.[5] These studies are mandated by regulatory bodies like the ICH and provide critical information for developing stable formulations and establishing appropriate storage conditions.[6]

The primary locus of instability in N-CMBT is the N-CH₂Cl group. The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent chlorine and nitrogen atoms, making it a prime target for nucleophiles.

Predicted Degradation Pathways

- **Hydrolysis:** This is the most anticipated degradation pathway. In the presence of water or other nucleophiles (like alcohols), the chlorine atom can be displaced via a nucleophilic substitution reaction (S_N1 or S_N2 mechanism) to yield N-hydroxymethyl-benzothiazole-2-thione. Under harsher acidic or basic conditions, further degradation could lead to the cleavage of the N-C bond, releasing formaldehyde and the parent benzothiazole-2-thione.
- **Oxidation:** Oxidizing agents could potentially target the thione sulfur or the benzothiazole ring system, leading to the formation of sulfoxides, sulfones, or ring-opened byproducts.
- **Photolysis:** Exposure to UV or visible light can induce photochemical reactions. Benzothiazole derivatives are known to be photosensitive, which can lead to complex degradation pathways, including isomerization and radical-mediated reactions.[7]



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Caption: Predicted Degradation Pathways for N-CMBT.

Experimental Protocols: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed without being destroyed by excessive stress.[8]

General Stock Solution Preparation: Prepare a stock solution of N-CMBT in a non-reactive polar aprotic solvent, such as acetonitrile, at a concentration suitable for analysis (e.g., 1 mg/mL).

1. Hydrolytic Degradation:

- Acidic Conditions: Mix the stock solution with 0.1 M HCl.
- Basic Conditions: Mix the stock solution with 0.1 M NaOH.
- Neutral Conditions: Mix the stock solution with purified water.
- Procedure: Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples before analysis to halt the reaction. Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

- Procedure: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[8] Keep the mixture at room temperature, protected from light. Collect and analyze samples at appropriate time intervals.

3. Photolytic Degradation:

- Procedure: Expose a solution of N-CMBT in a transparent container (e.g., quartz cuvette) to a light source specified by ICH Q1B guidelines (e.g., an option providing combined UV and visible light).[9] Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature. Analyze both the exposed sample and the dark control at a suitable time point.

4. Thermal Degradation:

- Procedure: Store the solid N-CMBT powder in a controlled temperature oven (e.g., 70°C). Sample the solid at various time points, dissolve it in a suitable solvent, and analyze.

Part 3: Analytical Methodologies for Quantification

A robust, validated, and stability-indicating analytical method is required to accurately quantify N-CMBT and separate it from its potential degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this type of analysis.[10]

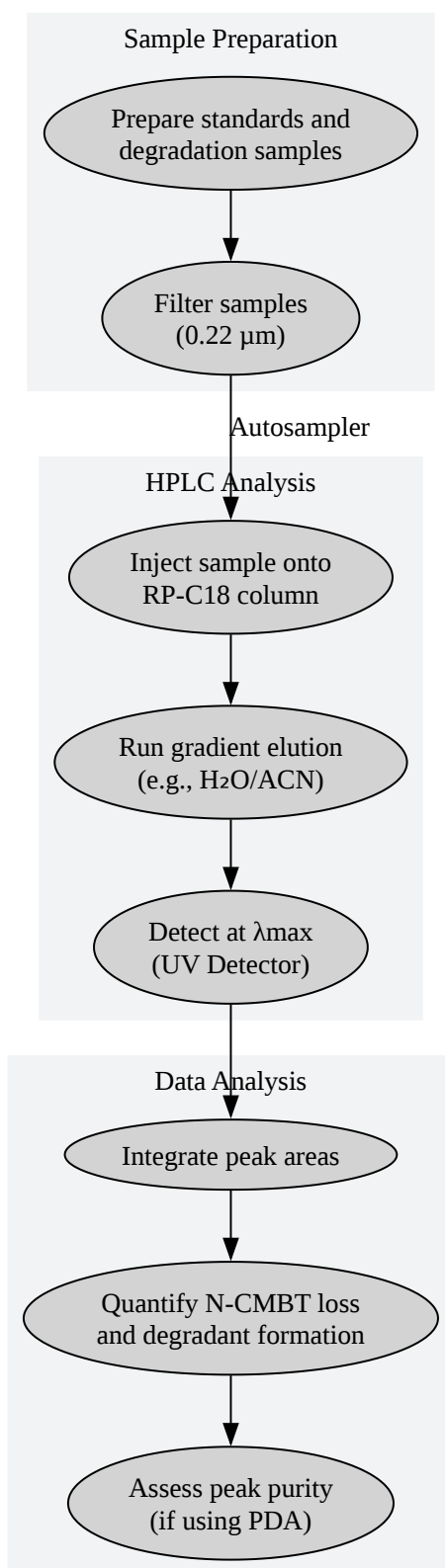
Experimental Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop an RP-HPLC method capable of resolving N-CMBT from its degradation products generated during forced degradation studies.

Methodology:

- Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.
- Mobile Phase:
 - Start with a gradient elution to effectively separate compounds of varying polarities.
 - Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (for peak shape improvement).
 - Mobile Phase B: Acetonitrile or Methanol with 0.1% acid.
 - Example Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
- Detection Wavelength: Determine the wavelength of maximum absorbance (λ_{max}) for N-CMBT by scanning with a UV-Vis spectrophotometer or a photodiode array (PDA) detector. The benzothiazole chromophore typically absorbs strongly in the UV region.

- **Method Validation:** Once separation is achieved, the method must be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and range. The key is to demonstrate specificity by showing that the N-CMBT peak is pure and well-resolved from all degradation product peaks in the stressed samples.



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Caption: Analytical Workflow for Stability Assessment.

Conclusion

N-Chloromethyl-benzothiazole-2-thione is a valuable but inherently reactive chemical tool. Its successful application hinges on a precise understanding of its solubility and stability. The protocols and frameworks provided in this guide offer a systematic approach to characterizing these critical parameters. By determining its solubility profile, researchers can select appropriate solvent systems for storage and reactions. Through rigorous forced degradation studies coupled with a validated stability-indicating HPLC method, users can anticipate and control for potential degradation, ensuring the reliability and reproducibility of their experimental results. This disciplined approach is essential for harnessing the full potential of this reactive intermediate in research and development.

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